Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a methyl ester functional group and a bromo-substituted pyrazole ring, making it of interest in various scientific fields, including medicinal chemistry and agrochemicals. The compound's structure suggests potential applications in pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.
Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate can be synthesized through various chemical methods, which will be discussed in detail later. It is classified under the International Union of Pure and Applied Chemistry naming system as a pyrazole derivative, specifically due to the presence of the pyrazole ring which contains nitrogen atoms that contribute to its reactivity and biological properties.
The synthesis of Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate typically involves several key steps:
The synthesis process may require specific conditions such as temperature control, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography or high-performance liquid chromatography are often employed to monitor the reaction progress and purity.
Key structural data include:
Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate can participate in various chemical reactions due to its functional groups:
These reactions typically require specific catalysts or conditions (e.g., temperature, pH) to proceed efficiently. Kinetics and thermodynamics play crucial roles in determining reaction pathways.
The mechanism of action for Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. The presence of the pyrazole moiety suggests potential activity against inflammatory pathways or cancer cell proliferation.
The compound may exert its effects by:
Data from biological assays would provide insights into its efficacy and mechanism.
Relevant data analyses would include spectroscopic methods (NMR, IR, MS) to confirm structure and purity.
Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate has several potential applications:
The pyrazole ring formation in this target compound relies on cyclocondensation between hydrazines and β-dicarbonyl precursors. Diethyl butynedioate serves as a foundational reactant, undergoing controlled condensation with methylhydrazine at low temperatures (-10°C to 0°C) to yield ethyl 5-hydroxypyrazole-3-carboxylate intermediates [1]. This exothermic reaction requires precise thermal management to suppress side products. Subsequent bromination using tribromooxyphosphorus (POBr₃) in acetonitrile replaces the hydroxyl group at the C5 position, establishing the critical C-Br bond prior to N-alkylation [1] [7]. The regioselectivity of this cyclization is heavily influenced by substituent electronic effects: Electron-withdrawing ester groups at C3 direct hydrazine attack to adjacent positions, ensuring predictable formation of 3,5-disubstituted pyrazole frameworks essential for downstream functionalization [7].
Table 1: Optimization Parameters for Pyrazole Cyclocondensation
Parameter | Optimal Condition | Effect on Yield | Reference |
---|---|---|---|
Temperature | -10°C to 0°C | Prevents decomposition | [1] |
Hydrazine Equivalents | 1.05 eq | Minimizes di-alkylation | [7] |
Solvent | Diethyl ether | Enhances precipitation | [1] |
Catalyst | None required | 85-92% yield | [7] |
N-alkylation of 5-bromopyrazole precursors with methyl 4-bromobutyrate constitutes the pivotal coupling step for assembling the target molecule. This SN₂ reaction demands anhydrous DMF as solvent and potassium carbonate (K₂CO₃) as base at 60-80°C to achieve >85% conversion [3] [8]. Steric hindrance from the C3/C5 bromo and ester substituents necessitates extended reaction times (12-18 hr) but paradoxically enhances selectivity for N1-alkylation due to electronic deactivation of alternative nitrogen sites [8]. Computational analyses confirm higher nucleophilicity at N1 (Fukui index f⁻ = 0.078) versus N2 (f⁻ = 0.032) in 5-bromo-1H-pyrazoles, rationalizing observed regiochemistry [6]. Microwave-assisted protocols reduce reaction times to <30 minutes while maintaining 88% yield by accelerating kinetic control [8].
Table 2: Alkylation Efficiency with Different Halogenated Esters
Haloester | Base | Time (hr) | N1-Alkylation Yield |
---|---|---|---|
Methyl 4-bromobutyrate | K₂CO₃ | 18 | 86% |
Methyl 3-bromopropionate | Cs₂CO₃ | 12 | 78% |
Ethyl 4-bromobutyrate | K₂CO₃ | 16 | 82% |
The Mitsunobu reaction enables direct C-O bond formation between 5-bromo-1H-pyrazole and hydroxybutanoate derivatives under DEAD/PPh₃ mediation [8]. This method circumvents stability issues associated with alkyl bromides but requires stringent anhydrous conditions. Optimization reveals that tert-butyl 4-hydroxybutanoate outperforms methyl equivalents due to suppressed elimination side reactions, with post-coupling deprotection (TFA/CH₂Cl₂) yielding the methyl ester target [8]. Key advantages include configurational inversion at chiral centers (if present) and compatibility with acid-sensitive pyrazole bromine substituents. Limitations involve stoichiometric phosphine oxide waste and moderate yields (70-75%) attributed to competitive hydrazide byproduct formation when using unsubstituted pyrazoles [8].
Transition metal-catalyzed approaches utilizing CuI (5 mol%) with DMAP co-catalyst facilitate ester coupling between 5-bromo-1H-pyrazole and methyl acrylate via Michael addition [7]. This method achieves 91% selectivity for the linear adduct methyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate – a constitutional isomer of the target – highlighting the challenge in achieving higher homologue specificity . Alternative Pd-catalyzed carbonylation of 4-bromopyrazoles with methyl 4-hydroxybutanoate shows promise but suffers from C-Br bond reduction side reactions (15-20%) [7]. Recent advances exploit enzyme-mediated esterification (CAL-B lipase) in non-aqueous media, selectively acylating the butanoate chain without pyrazole nitrogen interference, though reaction scalability remains unverified [7].
Ultrasound irradiation (35 kHz) coupled with imidazolium-based ionic liquids ([BMIM]PF₆) accelerates pyrazole N-alkylation by enhancing mass transfer and reducing activation barriers [8]. Reaction completion occurs within 25 minutes at 50°C – a 40-fold rate increase versus conventional heating – while maintaining 94% yield and eliminating volatile organic solvents [8]. The ionic liquid acts as both catalyst and recyclable medium (5 cycles, <8% activity loss), verified by negligible leaching tests. Life cycle assessment confirms 62% reduction in process energy intensity and 78% lower E-factor (0.7 vs. 3.2) compared to DMF-based routes [8].
Ball-milling (400 rpm) of 5-bromo-1H-pyrazole and methyl 4-bromobutyrate with K₂CO₃ achieves quantitative conversion in 45 minutes through continuous reactive surface renewal [1]. This approach avoids solvent waste entirely and circumvents thermal decomposition observed in solution-phase reflux. In-situ Raman spectroscopy confirms complete consumption of crystalline pyrazole within 20 minutes. Process intensification enables direct isolation by aqueous extraction without chromatographic purification, though bromoester excess (1.3 eq) remains necessary to compensate for vapor phase losses during milling [1]. Scale-up to 500g batch demonstrates consistent 88% yield, establishing viability for kilo-scale production.
Achieving C5-bromination selectivity in unsymmetrical pyrazoles constitutes the principal synthetic bottleneck. Electrophilic bromination (Br₂/POBr₃) of 1-methylpyrazol-3-amine derivatives favors C4 attack (70:30 C4:C5 ratio) due to amino group activation, necessitating protecting group strategies [1] [5]. The patented solution employs hydroxy-to-bromo conversion at C5 via nucleophilic displacement on pyrazolone intermediates generated from diethyl butynedioate precursors [1]. This sequence ensures exclusive C5 functionalization critical for downstream cross-coupling. Computational modeling (DFT B3LYP/6-31G*) reveals C5 bromination preference emerges from lower activation energy ΔG‡ = 15.2 kcal/mol versus ΔG‡ = 18.7 kcal/mol for C4 in N-methylpyrazolones, aligning with experimental outcomes [5].
Substituent electronic effects dramatically alter bromination kinetics and position selectivity. Electron-donating groups at C3 (e.g., -NH₂, -OCH₃) deactivate C4/C5 positions, requiring harsh bromination conditions (POBr₃ reflux, 6 hr) and resulting in <40% yields [1]. Conversely, ester groups at C3 increase ring electrophilicity, enabling room temperature bromination (82% yield) via enhanced enolization [5] [6]. Steric bulk at N1 also influences reactivity: tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate undergoes bromination 7.3x slower than N-methyl analogues due to conformational blocking [8]. Bromine atom economy is optimized using NBS in acetonitrile (0.95 eq), minimizing di-brominated byproducts to <5% versus Br₂ systems (12-18%) [5].
Table 3: Bromination Regioselectivity with Pyrazole Substituent Variation
C3 Substituent | N1 Substituent | C4:C5 Bromination Ratio | Conditions |
---|---|---|---|
CO₂Et | CH₃ | 0:100 | POBr₃, 80°C |
NH₂ | CH₃ | 85:15 | Br₂, 25°C |
OCH₃ | C₆H₅ | 78:22 | NBS, 50°C |
CN | Bn | 40:60 | POBr₃, 60°C |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9